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Introduction

ODM-203, also known as TAS-115, is a potent, orally bioavailable small molecule inhibitor
targeting two critical pathways in tumor growth and vascularization: the fibroblast growth factor
receptor (FGFR) and the vascular endothelial growth factor receptor (VEGFR) families of
receptor tyrosine kinases (RTKs). By simultaneously blocking these signaling cascades, ODM-
203 exerts a powerful anti-tumor effect driven by direct inhibition of cancer cell proliferation and
a robust antiangiogenic mechanism, cutting off the blood supply that tumors require to grow
and metastasize. This technical guide provides an in-depth overview of ODM-203's mechanism
of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: Dual Blockade of Pro-
Angiogenic Signaling

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is
predominantly driven by signaling through the VEGFR and FGFR pathways.

 VEGFR Pathway: Vascular endothelial growth factor (VEGF) binds to its receptors (primarily
VEGFR-2 or KDR) on endothelial cells. This triggers receptor dimerization and
autophosphorylation, activating downstream pathways like PISK/AKT and RAS/MAPK, which
ultimately promote endothelial cell proliferation, migration, survival, and vascular
permeability.
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 FGFR Pathway: The fibroblast growth factor (FGF) family and their receptors are also
crucial. FGF signaling in endothelial cells can induce proliferation and migration.
Furthermore, in tumor cells, aberrant FGFR signaling (due to mutations or amplifications)
can be a primary driver of tumor growth and can also induce the expression of pro-
angiogenic factors like VEGF.

ODM-203 is a type | ATP-competitive inhibitor that binds to the active conformation of the
kinase domain of both FGFRs and VEGFRs, preventing ATP binding and subsequent receptor
autophosphorylation. This dual blockade effectively shuts down the primary signaling pathways
responsible for tumor-induced angiogenesis.
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Caption: Mechanism of ODM-203 dual inhibition on angiogenic signaling pathways.

Preclinical Efficacy: Quantitative Data
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ODM-203 has demonstrated potent inhibitory activity against key angiogenic kinases and
significant anti-tumor efficacy in various preclinical cancer models.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
ODM-203 against a panel of receptor tyrosine kinases, highlighting its potent activity against
FGFR and VEGFR family members.

Kinase Target IC50 (nmol/L)
FGFR1 1.3
FGFR2 2.9
FGFR3 3.7
FGFR4 20
VEGFR1 5.8
VEGFR2 (KDR) 1.5
VEGFR3 3.1
PDGFRp 21
c-KIT 8.3
RET 11

(Data compiled from preclinical studies. Actual
values may vary slightly between different

assays and experimental conditions.)

In Vivo Anti-Tumor Activity

The efficacy of ODM-203 has been evaluated in mouse xenograft models using human cancer
cell lines. The table below presents a summary of its in vivo anti-tumor effects.
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Cell Line (Cancer
Mouse Model

Dosing (Oral, Once

Tumor Growth

Type) Daily) Inhibition (TGI %)
SNU-16 (Gastric) BALB/c nude 100 mg/kg 99%

KATO-III (Gastric) BALB/c nude 100 mg/kg 78%

NCI-H1581 (Lung) BALB/c nude 100 mg/kg 87%

RT112/84 (Bladder) BALB/c nude 100 mg/kg 104% (regression)

(Data represents
examples of
preclinical in vivo
studies. TGl is
typically measured at
the end of the study
period compared to a

vehicle control group.)

Experimental Protocols

The characterization of ODM-203 involves a series of standardized in vitro and in vivo

experiments to determine its potency, selectivity, and efficacy.
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Caption: Standard preclinical workflow for evaluating a kinase inhibitor like ODM-203.
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In Vitro Kinase Inhibition Assay (HTRF Method)

This protocol describes a generalized Homogeneous Time-Resolved Fluorescence (HTRF)

assay to determine the IC50 value of an inhibitor against a specific kinase.

o Objective: To quantify the ability of ODM-203 to inhibit the phosphorylation of a substrate by
a target kinase (e.g., VEGFR2).

Materials: Recombinant human VEGFR2 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate,

ATP, ODM-203 serial dilutions, assay buffer, streptavidin-XL665, and a phosphorylation-site-

specific antibody labeled with Europium cryptate (Eu3+).

Methodology:

The kinase reaction is initiated by adding ATP to wells containing the recombinant kinase,
the biotinylated substrate, and varying concentrations of ODM-203 (or DMSO as a vehicle
control).

The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to
allow for substrate phosphorylation.

The reaction is terminated by adding a stop buffer containing EDTA and the HTRF
detection reagents (streptavidin-XL665 and Eu3+-labeled antibody).

After another incubation period, the plate is read on an HTRF-compatible reader. The
reader excites the Europium donor (at 320 nm) and measures emission at two
wavelengths: 620 nm (cryptate emission) and 665 nm (FRET-sensitized acceptor
emission).

Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A high ratio
indicates high FRET, meaning the substrate was phosphorylated and bound by the
antibody. The signal ratio is plotted against the logarithm of the inhibitor concentration, and
a sigmoidal dose-response curve is fitted to calculate the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a standard procedure to assess the anti-tumor efficacy of ODM-203 in an

immunodeficient mouse model.
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e Objective: To measure the inhibition of tumor growth by orally administered ODM-203.

o Materials: Immunodeficient mice (e.g., BALB/c nude), a human cancer cell line with known
FGFR/VEGFR pathway activation (e.g., SNU-16), cell culture media, Matrigel, ODM-203
formulation for oral gavage, vehicle control, calipers.

o Methodology:

o Cell Implantation: The selected cancer cells are harvested, mixed with Matrigel, and
injected subcutaneously into the flank of each mouse.

o Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable
size (e.g., 100-200 mm3). Mice are then randomized into treatment and control groups
based on tumor volume.

o Drug Administration: The treatment group receives ODM-203 via oral gavage once daily at
a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle solution
on the same schedule.

o Monitoring: Animal body weight and tumor volume are measured 2-3 times per week.
Tumor volume is typically calculated using the formula: (Length x Width?) / 2.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
maximum size, or after a fixed duration (e.g., 21 days).

o Data Analysis: The primary endpoint is the Tumor Growth Inhibition (TGI) percentage,
calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor
volume of control group at end)] x 100. Statistical analysis (e.g., t-test) is performed to
determine significance.

Conclusion

ODM-203 (TAS-115) is a potent dual inhibitor of FGFR and VEGFR signaling, two of the most
critical pathways in tumor angiogenesis. Its robust preclinical profile, characterized by low
nanomolar inhibitory activity and significant in vivo tumor growth inhibition, establishes it as a
promising anti-cancer agent. The dual-targeting mechanism provides a comprehensive
approach to blocking tumor vascularization and directly inhibiting tumor cell growth, making it a
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candidate for further clinical development in solid tumors where these pathways are
dysregulated.

 To cite this document: BenchChem. [ODM-203: A Dual-Inhibitor Approach to
Antiangiogenesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8093364#0dm-203-and-its-role-in-antiangiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b8093364#odm-203-and-its-role-in-antiangiogenesis
https://www.benchchem.com/product/b8093364#odm-203-and-its-role-in-antiangiogenesis
https://www.benchchem.com/product/b8093364#odm-203-and-its-role-in-antiangiogenesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8093364?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

